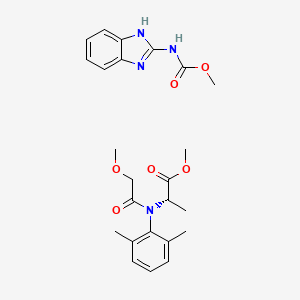

Carbendazim/Metalaxyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbendazim and Metalaxyl are systemic fungicides widely used in agriculture to control a variety of fungal diseases. Metalaxyl, a phenylamide fungicide, is particularly effective against oomycete fungi . Both compounds are crucial in protecting crops and ensuring high agricultural yields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbendazim is synthesized from o-phenylenediamine and methyl chloroformate through a cyclization reaction . The reaction typically occurs under basic conditions, using a solvent like methanol or ethanol.

Metalaxyl is synthesized through a multi-step process starting from 2,6-dimethylaniline. The key steps involve acylation, cyclization, and methylation reactions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of Carbendazim involves large-scale batch or continuous processes, ensuring high purity and yield . Metalaxyl production also follows a similar industrial approach, with stringent quality control measures to meet agricultural standards .

Análisis De Reacciones Químicas

Types of Reactions

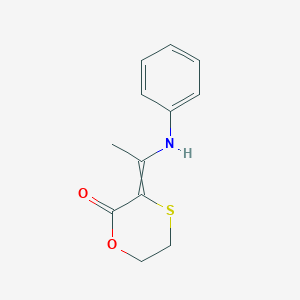

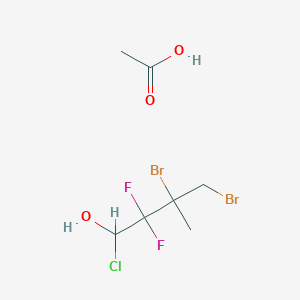

Carbendazim undergoes various chemical reactions, including oxidation, reduction, and substitution . Metalaxyl primarily undergoes hydrolysis and oxidation reactions .

Common Reagents and Conditions

Oxidation: Carbendazim can be oxidized using hydrogen peroxide in the presence of catalysts like TAML activators.

Reduction: Metalaxyl can be reduced using reducing agents like sodium borohydride.

Substitution: Carbendazim can undergo nucleophilic substitution reactions with halogenated compounds.

Major Products

Oxidation of Carbendazim: Produces benzimidazole derivatives.

Hydrolysis of Metalaxyl: Yields N-(2,6-dimethylphenyl)-N-(methoxyacetyl)glycine.

Aplicaciones Científicas De Investigación

Carbendazim and Metalaxyl have extensive applications in scientific research:

Chemistry: Used as model compounds to study fungicidal mechanisms and degradation pathways.

Biology: Employed in studies on microbial resistance and environmental impact.

Medicine: Investigated for potential therapeutic effects and toxicity profiles.

Industry: Utilized in the formulation of agricultural products and biopurification systems.

Mecanismo De Acción

Carbendazim

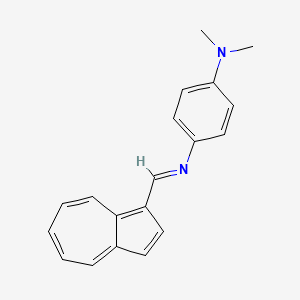

Carbendazim exerts its effects by binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division . This leads to the malsegregation of chromosomes, causing cell cycle arrest and apoptosis.

Metalaxyl

Metalaxyl inhibits RNA synthesis in oomycete fungi by targeting RNA polymerase . This disruption in nucleic acid synthesis prevents fungal growth and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

Benomyl: A systemic fungicide that degrades into Carbendazim.

Thiophanate-methyl: Another fungicide that metabolizes into Carbendazim.

Mancozeb: A fungicide that disrupts lipid metabolism and respiration in fungi.

Uniqueness

Carbendazim’s broad-spectrum activity and ability to disrupt microtubule assembly make it unique among fungicides . Metalaxyl’s specificity for oomycete fungi and its mode of action targeting RNA synthesis distinguish it from other fungicides .

Propiedades

Número CAS |

92981-24-3 |

|---|---|

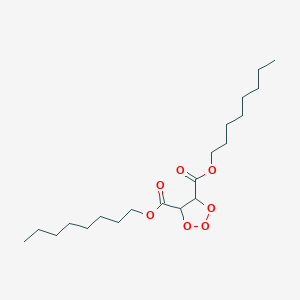

Fórmula molecular |

C24H30N4O6 |

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

methyl N-(1H-benzimidazol-2-yl)carbamate;methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate |

InChI |

InChI=1S/C15H21NO4.C9H9N3O2/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h6-8,12H,9H2,1-5H3;2-5H,1H3,(H2,10,11,12,13)/t12-;/m0./s1 |

Clave InChI |

YCKSWZKPFACWJN-YDALLXLXSA-N |

SMILES isomérico |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC.COC(=O)NC1=NC2=CC=CC=C2N1 |

SMILES canónico |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC.COC(=O)NC1=NC2=CC=CC=C2N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)

![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)

![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)

![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)

![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)